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molecular formula C8H9NO4 B8742817 Ethyl 2-acetyloxazole-4-carboxylate

Ethyl 2-acetyloxazole-4-carboxylate

Cat. No. B8742817
M. Wt: 183.16 g/mol
InChI Key: URYWFKNCICKAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of NaIO4 (23 g, 108 mmol) in water (150 mL) was slowly added to a vigorously stirred suspension of silica gel (110 g) in acetone (500 mL). The mixture was then concentrated under reduced pressure and the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure. CH2Cl2 (500 mL) was added and the reaction mixture was treated at rt with (E)-2-(1-phenylprop-1-en-2-yl)oxazole-4-carboxylic acid ethyl ester (8.3 g, 32 mmol) and RuCl3 hydrate (1.1 g, 2 mmol). The reaction mixture was stirred at rt in the dark for 60 min, filtered and concentrated under reduced pressure. Purification of the residue by FC (1:0 to 1:5 petroleum ether-Et2O) gave the title compound as a pale yellow solid. TLC:rf (1:1 EA-Hept)=0.52. LC-MS-conditions 01: tR=0.70 min; [M+H]+=183.99.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
RuCl3 hydrate
Quantity
1.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]([O:5][C:6]([C:8]1[N:9]=[C:10](/[C:13](/[CH3:21])=C/C2C=CC=CC=2)[O:11][CH:12]=1)=[O:7])[CH3:4].[OH2:22]>CC(C)=O>[CH2:3]([O:5][C:6]([C:8]1[N:9]=[C:10]([C:13](=[O:22])[CH3:21])[O:11][CH:12]=1)=[O:7])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
NaIO4
Quantity
23 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)/C(=C/C1=CC=CC=C1)/C
Name
RuCl3 hydrate
Quantity
1.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt in the dark for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
CH2Cl2 (500 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (1:0 to 1:5 petroleum ether-Et2O)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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